1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine
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Overview
Description
1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine typically involves the reaction of 1-(4-methoxyphenyl)piperazine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxyphenyl and thiophen-2-ylmethyl groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.
Scientific Research Applications
1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)piperazine: Lacks the thiophen-2-ylmethyl group.
4-(thiophen-2-ylmethyl)piperazine: Lacks the methoxyphenyl group.
1-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine is unique due to the presence of both the methoxyphenyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-19-15-6-4-14(5-7-15)18-10-8-17(9-11-18)13-16-3-2-12-20-16/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZVEUSAXCREKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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